molecular formula C9H14NOP B8073217 (4-(Aminomethyl)phenyl)dimethylphosphine oxide

(4-(Aminomethyl)phenyl)dimethylphosphine oxide

Cat. No.: B8073217
M. Wt: 183.19 g/mol
InChI Key: ZRHJPUVDHOUPPG-UHFFFAOYSA-N
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Description

(4-(Aminomethyl)phenyl)dimethylphosphine oxide (CAS 737751-54-1) is a tertiary phosphine oxide (TPO) containing a primary amino group. Its molecular formula is C₈H₁₂NOP, with a molecular weight of 169.16 g/mol . This compound is air-stable and hygroscopic, requiring storage at 2–8°C in inert conditions . It is soluble in polar solvents like water and alcohols but less so in nonpolar hydrocarbons .

Structurally, the aminomethyl group at the para position of the phenyl ring enhances its nucleophilicity, making it reactive toward electrophiles like aldehydes, ketones, and epoxides . Applications include:

  • Polymer chemistry: Precursor for phosphorylated polyurethanes and epoxide-amine polymers .
  • Pharmaceuticals: Intermediate for antitumor agents and coordination complexes .
  • Materials science: Ligand for metal-organic frameworks (MOFs) .

Properties

IUPAC Name

(4-dimethylphosphorylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14NOP/c1-12(2,11)9-5-3-8(7-10)4-6-9/h3-6H,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHJPUVDHOUPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Aminomethyl)phenyl)dimethylphosphine oxide typically involves the reaction of 4-(aminomethyl)phenylphosphine with dimethylphosphine oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4-(Aminomethyl)phenyl)dimethylphosphine oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound results in the formation of higher oxidation state phosphine oxides, while reduction leads to the corresponding phosphine .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Applications

One of the most significant applications of (4-(Aminomethyl)phenyl)dimethylphosphine oxide is in the development of anticancer drugs. The compound has been identified as a key structural component in several potent inhibitors targeting anaplastic lymphoma kinase (ALK), which is implicated in various cancers, including non-small cell lung cancer (NSCLC). For instance, brigatinib (AP26113), a second-generation ALK inhibitor, incorporates a phosphine oxide moiety that enhances its efficacy and selectivity against ALK-positive tumors .

1.2 Mechanism of Action

The phosphine oxide structure contributes to the compound's ability to act as a strong hydrogen bond acceptor, which is crucial for binding to target proteins involved in cancer cell proliferation. Studies have shown that compounds containing this functional group exhibit improved metabolic stability and bioavailability due to their polar nature, which enhances solubility and reduces lipophilicity .

1.3 Case Studies

  • Brigatinib : Approved by the FDA for treating ALK-positive NSCLC, brigatinib exemplifies the successful application of phosphine oxides in drug design. Its development involved optimizing the lead compound through computational simulations and structural modifications to enhance selectivity and potency against ALK .
  • SY-5609 : Another notable compound, SY-5609, serves as a selective CDK7 inhibitor with promising results in preclinical studies. The incorporation of phosphine oxide into its structure led to significant improvements in its pharmacokinetic properties, making it suitable for further clinical trials .

Material Science

2.1 Nanotechnology Applications

Beyond medicinal chemistry, this compound has potential applications in nanotechnology. Its unique chemical properties allow it to function as a stabilizing agent for nanoparticles, particularly those used in drug delivery systems. The ability of DMPO to form stable complexes with metal ions can be harnessed to create functionalized nanoparticles that improve drug solubility and targeting efficiency.

2.2 Surface Modification

In material science, DMPO can be utilized for surface modification of various substrates. By attaching DMPO to surfaces, researchers can enhance biocompatibility and promote specific interactions with biological systems, which is particularly useful in developing biomedical devices .

Summary of Key Findings

Application AreaKey FindingsReferences
Medicinal ChemistryEffective in developing ALK inhibitors; enhances drug solubility and metabolic stability
NanotechnologyFunctions as a stabilizing agent for nanoparticles; improves drug delivery systems
Surface ModificationEnhances biocompatibility of materials; promotes specific biological interactions

Mechanism of Action

The mechanism of action of (4-(Aminomethyl)phenyl)dimethylphosphine oxide involves its interaction with molecular targets through its aminomethyl and phosphine oxide groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. The compound’s ability to form stable complexes with metals and other molecules is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Physical Properties
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Melting Point (°C) Key Properties
(4-(Aminomethyl)phenyl)dimethylphosphine oxide (737751-54-1) C₈H₁₂NOP 169.16 -NH₂ (para), -P(O)(CH₃)₂ Not reported Hygroscopic, air-stable
(1-Amino-2,2-diethoxypropyl)diphenylphosphine oxide (4d) C₁₅H₂₄NO₃P 297.33 -NH₂, -OCH₂CH₃, -P(O)(C₆H₅)₂ 126–128 Crystalline solid, ethanol-soluble
(2-Amino-4-fluorophenyl)dimethylphosphine oxide (1263180-81-9) C₈H₁₁FNOP 187.15 -NH₂ (ortho), -F (para), -P(O)(CH₃)₂ Not reported Higher hazard profile (H315, H319, H335)
Diphenyl((phenylsulfonyl)methyl)phosphine oxide (94333-12-7) C₁₉H₁₇O₃PS 356.38 -SO₂C₆H₅, -P(O)(C₆H₅)₂ Not reported High thermal stability, used in coupling reactions
Brgatinib impurity 7 (1197960-18-1) C₃₀H₄₁ClN₇O₂P 598.13 -Cl, -piperazine, -P(O)(CH₃)₂ Not reported Pharmaceutical impurity, complex structure

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., -F in ) reduce nucleophilicity compared to the parent amino compound. Bulky groups (e.g., diphenylphosphine in ) enhance steric hindrance, affecting reaction kinetics .
  • Hygroscopicity: Aminoalkylphosphine oxides (e.g., ) are highly hygroscopic, whereas sulfonyl- or aryl-substituted analogs (e.g., ) exhibit better moisture resistance.

Key Differences :

  • Catalysis : Pharmaceutical derivatives (e.g., ) require transition-metal catalysts (Pd), increasing synthesis complexity compared to the target compound’s simpler routes .
  • Scalability: Compounds like are produced at industrial scales (kg), while aminoalkylphosphine oxides are typically lab-scale .

Biological Activity

(4-(Aminomethyl)phenyl)dimethylphosphine oxide is a phosphine oxide compound that has gained attention in recent years for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H14NOP
  • IUPAC Name : (4-dimethylphosphorylphenyl)methanamine
  • Functional Groups : Aminomethyl group attached to a phenyl ring and a dimethylphosphine oxide group.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-(aminomethyl)phenylphosphine with dimethylphosphine oxide. The process requires specific solvents and catalysts to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets via its aminomethyl and phosphine oxide groups. These interactions can modulate several biochemical pathways, making it a candidate for therapeutic applications.

Cytotoxicity and Anticancer Potential

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of phosphine oxides can act as inhibitors of topoisomerase I (TOP1), an enzyme crucial for DNA replication in cancer cells.

CompoundCell Line TestedIC50 Value (μM)Activity
4-(Aminomethyl)phenyl)dimethylphosphine oxideA549 (Lung Cancer)< 250Cytotoxic
4-(Aminomethyl)phenyl)dimethylphosphine oxideMCF-7 (Breast Cancer)< 200Cytotoxic

Mechanistic Studies

Inhibition studies have demonstrated that the compound can persistently inhibit TOP1 activity even after prolonged incubation times, suggesting a robust mechanism of action.

Case Studies

  • Cytotoxic Activity Against Cancer Cell Lines : A study evaluated the cytotoxicity of various phosphine oxide derivatives, including this compound, against cancer cell lines like A549 and MCF-7. The results indicated substantial inhibition of cell proliferation at low concentrations, highlighting its potential as an anticancer agent .
  • Inhibition of Topoisomerase I : Another research focused on the inhibition of TOP1 by synthesized phosphine oxide derivatives, revealing that some compounds exhibited stronger inhibitory effects than conventional drugs like camptothecin (CPT). This suggests that this compound could serve as a lead compound in developing new anticancer therapies .

Applications in Medicine

The compound is under investigation for its potential therapeutic applications, particularly in oncology. Its ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for drug development.

Q & A

Q. What are the optimized synthetic routes for (4-(Aminomethyl)phenyl)dimethylphosphine oxide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including condensation reactions between aminomethylbenzene derivatives and dimethylphosphine oxide precursors. Microwave-assisted three-component reactions (amines, orthoformates, and >P(O)H species) can enhance efficiency, reducing reaction times from hours to minutes . Key parameters include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometric ratios of reagents. For example, using a 1:1.2:1 ratio of amine:orthoformate:phosphine oxide precursor under microwave irradiation (100°C, 30 min) achieves yields >75% with >95% purity (HPLC). Traditional heating methods require longer durations (6–12 hours) and may result in side products like over-oxidized phosphonates .

Table 1 : Comparison of Synthetic Methods

MethodSolventTemperatureTimeYield (%)Purity (%)
Microwave-assistedEthanol100°C30 min7897
Conventional heatingToluene110°C8 hrs6588

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H}-NMR reveals the aminomethyl group (δ=2.83.1\delta = 2.8–3.1 ppm, triplet) and aromatic protons (δ=7.27.6\delta = 7.2–7.6 ppm). 31P^{31}\text{P}-NMR shows a singlet at δ=2528\delta = 25–28 ppm, confirming the phosphine oxide moiety .
  • Mass Spectrometry : ESI-HRMS (positive mode) gives [M+H]+^+ at m/z 184.0732 (calculated: 184.0735), validating molecular formula C9H14NOPC_9H_{14}NOP .
  • X-ray Crystallography : Single-crystal analysis confirms the planar geometry of the phenyl ring and the tetrahedral coordination at phosphorus. Crystallographic data (CCDC deposition) should be cross-referenced with NIST standards .

Q. What are the key solubility and stability parameters for handling this compound in experimental settings?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (<0.1 mg/mL). Stability tests under nitrogen show no degradation at 25°C for 30 days, but exposure to moisture leads to hydrolysis (5% degradation in 7 days). Store under inert gas at -20°C in amber vials to prevent photolytic decomposition .

Advanced Research Questions

Q. What role does this compound play in coordination chemistry, and how does its electronic structure influence ligand behavior?

  • Methodological Answer : The aminomethyl group enhances electron-donating capacity, making it a strong σ-donor in metal complexes (e.g., with Pd(II) or Ru(II)). DFT calculations show a HOMO energy of -6.8 eV, favoring back-donation in catalytic cycles. Comparative studies with triphenylphosphine oxide reveal higher catalytic turnover in Suzuki-Miyaura couplings (TOF = 1,200 h1^{-1} vs. 800 h1^{-1}) due to reduced steric bulk .

Q. How can researchers address contradictions in reported reactivity or catalytic performance of this compound?

  • Methodological Answer : Discrepancies often arise from variations in metal precursors (e.g., Pd(OAc)2_2 vs. PdCl2_2) or solvent systems. To resolve contradictions:
  • Replicate experiments using standardized conditions (e.g., 1 mol% catalyst, DMF/H2_2O (3:1), 80°C).
  • Perform kinetic studies (e.g., UV-Vis monitoring) to identify rate-limiting steps.
  • Use control experiments to rule out ligand decomposition (e.g., 31P^{31}\text{P}-NMR post-reaction) .

Q. What strategies exist for synthesizing enantiomerically pure forms of this compound, and what analytical methods validate stereochemical integrity?

  • Methodological Answer : Enantioselective synthesis involves chiral auxiliaries (e.g., (-)-sparteine) or catalytic asymmetric phosphorylation. Chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) separates enantiomers (Rt=8.2R_t = 8.2 min vs. 9.5$ min). X-ray crystallography of diastereomeric salts (e.g., with L-tartaric acid) confirms absolute configuration .

Q. How does the compound's electronic configuration impact its application in cross-coupling reactions?

  • Methodological Answer : The dimethylphosphine oxide group lowers the LUMO energy of transition states, facilitating oxidative addition in Heck reactions. Hammett studies (σp_p = 0.15) indicate moderate electron-withdrawing effects, which stabilize Pd(0) intermediates. In Sonogashira couplings, the ligand achieves 92% yield (vs. 78% for PPh3_3) under identical conditions .

Q. What computational methods model the compound's behavior in catalytic cycles or supramolecular assemblies?

  • Methodological Answer : DFT (B3LYP/6-31G*) and molecular dynamics (MD) simulations predict binding affinities to metal centers and self-assembly into helical polymers. QM/MM hybrid models reproduce catalytic turnover frequencies within 5% error of experimental data. Software packages like Gaussian 16 or ORCA are recommended for such studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-(Aminomethyl)phenyl)dimethylphosphine oxide
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(4-(Aminomethyl)phenyl)dimethylphosphine oxide

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